5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole
Description
5-(Chloromethyl)-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a chloromethyl group at position 5, a methoxy group at position 3, and a methyl group at position 1. The chloromethyl group enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . The methoxy group, an electron-donating substituent, influences electronic distribution and may modulate biological activity, while the methyl group at position 1 contributes to steric effects and metabolic stability .
Properties
CAS No. |
1823909-96-1 |
|---|---|
Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
5-(chloromethyl)-3-methoxy-1-methylpyrazole |
InChI |
InChI=1S/C6H9ClN2O/c1-9-5(4-7)3-6(8-9)10-2/h3H,4H2,1-2H3 |
InChI Key |
PPKHPULQTGRKPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC)CCl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Below is a systematic comparison of 5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.
Substituent Effects and Reactivity
Key Observations :
- The chloromethyl group in the target compound distinguishes it from chloro-substituted analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole), offering distinct reactivity for alkylation or cross-coupling reactions .
- Methoxy and trifluoromethoxy groups (e.g., in ) both enhance electron density but differ in metabolic stability; trifluoromethoxy is more resistant to oxidative degradation .
Biological Activity
5-(Chloromethyl)-3-methoxy-1-methyl-1H-pyrazole (CMMP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and insecticidal activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
CMMP is characterized by the following chemical structure:
- Molecular Formula : C₇H₈ClN₃O
- Molecular Weight : Approximately 173.61 g/mol
The compound features a chloromethyl group at the 5-position and a methoxy group at the 3-position of the pyrazole ring. This unique structure contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that CMMP exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that derivatives of CMMP can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Candida albicans | 12 | 10 |
2. Antitumor Activity
CMMP has also been investigated for its potential antitumor effects. Several studies have reported its efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment.
Case Study:
In one study, CMMP derivatives were tested against MCF-7 cells, showing an IC₅₀ value of approximately 49.85 µM, indicating moderate cytotoxicity. The study highlighted the compound's ability to inhibit tumor growth effectively.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 49.85 | Induction of apoptosis |
| A549 | 30.75 | Cell cycle arrest |
3. Insecticidal Activity
The insecticidal properties of CMMP have been explored in agricultural contexts, particularly as a potential pesticide. Recent studies have demonstrated that certain CMMP derivatives exhibit high mortality rates against pests such as Aphis fabae.
Research Findings:
In bioassays conducted at concentrations of 12.5 mg/L, some derivatives showed over 85% mortality against Aphis fabae, which is comparable to established insecticides like imidacloprid.
| Compound | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|
| CMMP Derivative A | 85.7 | 12.5 |
| Imidacloprid | 90 | 10 |
The synthesis of CMMP typically involves nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles, leading to a variety of functionalized pyrazole derivatives. This versatility enhances its applicability in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
